2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide
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Description
2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H23FN4O3 and its molecular weight is 410.449. The purity is usually 95%.
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Scientific Research Applications
Spiropiperidines as NK2 Receptor Antagonists
A study described the synthesis of spiropiperidines, including compounds similar to 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide. These compounds showed significant affinity for tachykinin NK2 receptors in rat colon binding assays. One compound demonstrated potent NK2 receptor antagonist activity in guinea pig trachea and showed selectivity for NK2 receptors over NK1. This suggests potential applications in addressing bronchoconstriction or other respiratory issues (Smith et al., 1995).
Potential Antipsychotic Agents
Research into 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-one and related compounds showed that they possess antipsychotic profiles in biochemical and behavioral pharmacological test models. This indicates potential applications in psychiatric medicine, specifically for antipsychotic treatments (Wise et al., 1985).
Antiviral Applications
A study on N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which are structurally related to the queried compound, showed significant antiviral activity. Specific derivatives demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E. This suggests potential applications in developing antiviral medications (Apaydın et al., 2020).
Anticonvulsant Properties
Research into N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones, which share structural similarities with the queried compound, revealed their potential as anticonvulsants. Fluorinated derivatives showed increased anticonvulsant activity, suggesting applications in treating seizure disorders (Obniska et al., 2006).
properties
IUPAC Name |
2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c23-17-6-8-18(9-7-17)24-19(28)15-26-12-10-22(11-13-26)20(29)27(21(30)25-22)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCMWBMGGBNECN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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